[(4-Ethyl-1-methoxycyclohexyl)methyl](methyl)amine
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Overview
Description
(4-Ethyl-1-methoxycyclohexyl)methylamine is an organic compound that features a cyclohexane ring substituted with an ethyl group, a methoxy group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1-methoxycyclohexyl)methylamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Substitution Reactions: The ethyl and methoxy groups are introduced to the cyclohexane ring through substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while methoxylation can be performed using methanol and an acid catalyst.
Amination: The final step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction using methylamine and an appropriate leaving group on the cyclohexane ring.
Industrial Production Methods
Industrial production of (4-Ethyl-1-methoxycyclohexyl)methylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1-methoxycyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
(4-Ethyl-1-methoxycyclohexyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-1-methoxycyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Ethyl-1-methoxycyclohexyl)methylamine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the ethyl and methoxy groups, resulting in different chemical and biological properties.
Methoxycyclohexane: Contains a methoxy group but lacks the amine functionality.
Ethylcyclohexane: Contains an ethyl group but lacks the methoxy and amine functionalities.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(4-ethyl-1-methoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-4-10-5-7-11(13-3,8-6-10)9-12-2/h10,12H,4-9H2,1-3H3 |
InChI Key |
VZAWCKNJHULOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CNC)OC |
Origin of Product |
United States |
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